molecular formula C15H12ClFN6S B11054631 3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054631
M. Wt: 362.8 g/mol
InChI Key: GNFHDGQRICFRHZ-UHFFFAOYSA-N
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Description

3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through reactions such as cyclization, substitution, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity against various diseases.

    Agriculture: It may be used as a pesticide or herbicide to protect crops from pests and diseases.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents on the phenyl and pyrazole rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12ClFN6S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12ClFN6S/c1-3-22-8(2)6-12(20-22)14-21-23-13(18-19-15(23)24-14)10-5-4-9(16)7-11(10)17/h4-7H,3H2,1-2H3

InChI Key

GNFHDGQRICFRHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F)C

Origin of Product

United States

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